molecular formula C21H18ClN3O3S2 B14101725 N-(4-chlorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(4-chlorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14101725
M. Wt: 460.0 g/mol
InChI Key: PCIZNLIXOSQXMJ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-2,4-dione core substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and an N-(4-chlorobenzyl)acetamide moiety at position 1.

Properties

Molecular Formula

C21H18ClN3O3S2

Molecular Weight

460.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H18ClN3O3S2/c22-15-5-3-14(4-6-15)12-23-18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-16-2-1-10-29-16/h1-6,8,10-11H,7,9,12-13H2,(H,23,26)

InChI Key

PCIZNLIXOSQXMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

N-(4-chlorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following chemical formula:
C19H19ClN3O3S2C_{19}H_{19}ClN_{3}O_{3}S_{2}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to influence multiple signaling pathways through enzyme inhibition or receptor modulation. The presence of the thiophene and thieno[3,2-d]pyrimidine moieties may enhance its binding affinity to specific biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study screening a library of compounds identified several analogs that demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest in cancer cells, suggesting potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives have shown efficacy against a range of bacterial and fungal strains. In vitro studies indicated that this compound exhibited potent activity against Gram-positive bacteria and certain fungi, potentially due to its ability to disrupt microbial cell membrane integrity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds.

Compound NameBiological ActivityMechanism
Compound AAnticancerApoptosis induction
Compound BAntimicrobialCell membrane disruption
N-(4-chlorobenzyl)-...Anticancer, AntimicrobialEnzyme inhibition

Case Studies

  • Anticancer Screening : A multicellular spheroid model was used to evaluate the efficacy of various thieno[3,2-d]pyrimidine derivatives. The study highlighted that compounds with similar structural features to N-(4-chlorobenzyl)-... showed significant reductions in spheroid viability, indicating strong anticancer potential .
  • Antimicrobial Testing : In a comparative study of thiazole derivatives, N-(4-chlorobenzyl)-... was found to outperform traditional antibiotics in inhibiting the growth of resistant bacterial strains. This suggests a promising avenue for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thieno[3,2-d]pyrimidine Cores

Compound Name Core Structure Substituents Molecular Weight (g/mol) H-Bond Donors/Acceptors Biological Activity
Target Compound Thieno[3,2-d]pyrimidin-2,4-dione 3-(2-(Thiophen-2-yl)ethyl), 1-(N-(4-chlorobenzyl)acetamide) ~450 (estimated) 1 / 5 Not explicitly reported
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one 3-Acetamide (N-2-chloro-4-methylphenyl), 7-phenyl 409.888 1 / 4 Research chemical (no data)
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Pyrimidine-oxadiazole hybrid 4-Chlorophenyl, 4-nitrophenylacetamide 528.85 2 / 8 Antiproliferative (in vitro)

Key Observations:

  • The target compound’s thieno[3,2-d]pyrimidin-2,4-dione core provides two keto groups, increasing H-bond acceptor capacity (5 acceptors vs. 4 in ), which may enhance target binding compared to analogues with single keto groups.

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